4-[Butyl([2'-(1h-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl)amino]-5-pyrimidinecarboxylic acid
CAS No.: 141872-46-0
Cat. No.: VC0516622
Molecular Formula: C23H23N7O2
Molecular Weight: 429.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 141872-46-0 |
|---|---|
| Molecular Formula | C23H23N7O2 |
| Molecular Weight | 429.5 g/mol |
| IUPAC Name | 4-[butyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]pyrimidine-5-carboxylic acid |
| Standard InChI | InChI=1S/C23H23N7O2/c1-2-3-12-30(22-20(23(31)32)13-24-15-25-22)14-16-8-10-17(11-9-16)18-6-4-5-7-19(18)21-26-28-29-27-21/h4-11,13,15H,2-3,12,14H2,1H3,(H,31,32)(H,26,27,28,29) |
| Standard InChI Key | AHZXSVWCNDLJER-UHFFFAOYSA-N |
| SMILES | CCCCN(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C4=NC=NC=C4C(=O)O |
| Canonical SMILES | CCCCN(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C4=NC=NC=C4C(=O)O |
| Appearance | Solid powder |
Introduction
Molecular Structure and Chemical Properties
Core Architecture and Functional Groups
A-81282 (C₂₃H₂₃N₇O₂; molecular weight: 429.47 g/mol) features a biphenyl system substituted at the 2'-position with a 1H-tetrazol-5-yl group, a butylamino chain at the 4-position, and a pyrimidine-5-carboxylic acid moiety . The tetrazole ring, a bioisostere for carboxylate groups, enhances solubility and receptor binding affinity, while the pyrimidine carboxylic acid contributes to electrostatic interactions with the AT1 receptor’s active site .
Table 1: Molecular Properties of A-81282
Synthesis and Industrial Production
Synthesis of A-81282 involves multi-step organic reactions, including:
-
Coupling of Biphenyl-Tetrazole Precursors: The tetrazole ring is introduced via cycloaddition reactions using sodium azide and nitriles under acidic conditions.
-
Alkylation of Pyrimidine Derivatives: The butylamino group is appended through nucleophilic substitution or reductive amination .
-
Carboxylic Acid Functionalization: Ester hydrolysis or oxidation of alcohol intermediates yields the final carboxylic acid group .
Industrial-scale production employs continuous flow reactors and catalytic systems to optimize yield (>80%) and purity (>95%). Critical challenges include managing the tetrazole ring’s sensitivity to high temperatures and ensuring stereochemical fidelity during piperazine ring formation .
Pharmacological Mechanism and Receptor Interactions
AT1 Receptor Antagonism
A-81282 competitively inhibits angiotensin II binding to AT1 receptors (pKi = 8.5–9.6) . Structural studies reveal that the tetrazole and pyrimidine groups form hydrogen bonds with residues Tyr-113 and Lys-199 in the receptor’s binding pocket, while the biphenyl system engages in hydrophobic interactions with Phe-184 and Trp-253 16. This binding prevents Gq protein activation, thereby blocking vasoconstriction and aldosterone secretion .
Selectivity Profile
A-81282 exhibits >1,000-fold selectivity for AT1 over AT2 receptors and negligible affinity for adrenergic, vasopressin, or bradykinin receptors . In renal hypertensive rats, 10 mg/kg oral A-81282 reduced mean arterial pressure by 66 mmHg without altering heart rate or ECG parameters 16.
Table 2: In Vivo Efficacy in Renal Hypertensive Rats
| Dose (mg/kg) | Route | ΔMAP (mmHg) | Duration (h) |
|---|---|---|---|
| 1 | Oral | -27 | 8 |
| 5 | Oral | -52 | >24 |
| 0.1 | IV | -15 | 6 |
| 1 | IV | -72 | >24 |
Comparative Analysis with Other Angiotensin Receptor Blockers
A-81282’s tetrazole-pyrimidine scaffold distinguishes it from sartan-class drugs (e.g., losartan, valsartan), which typically employ imidazole or tetrazole-biphenyl motifs. While losartan requires metabolic activation to its carboxylic acid form, A-81282 is pharmacologically active per se, enabling faster onset .
Table 3: Key Differences Between A-81282 and Losartan
| Parameter | A-81282 | Losartan |
|---|---|---|
| Active Form | Parent compound | Carboxylic acid metabolite |
| AT1 Receptor pKi | 8.5–9.6 | 8.1 |
| Half-Life (Oral) | >24 hours | 6–9 hours |
| Selectivity (AT1/AT2) | >1,000:1 | 100:1 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume